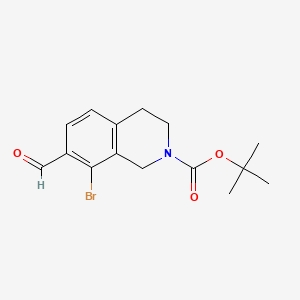![molecular formula C14H11IN2O B15334654 2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334654.png)
2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-iodophenyl group at the 2-position and a methoxy group at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the 4-Iodophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a 4-iodophenylboronic acid or ester is coupled with the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: The compound can be explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of a methoxy group.
2-(4-Iodophenyl)imidazo[1,2-a]pyridine: Lacks the methoxy group at the 8-position.
8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: Contains a carbaldehyde group at the 2-position instead of the 4-iodophenyl group.
Uniqueness
2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the 4-iodophenyl and 8-methoxy substituents, which can influence its chemical reactivity and biological activity. This combination of substituents can provide distinct properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C14H11IN2O |
|---|---|
Poids moléculaire |
350.15 g/mol |
Nom IUPAC |
2-(4-iodophenyl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11IN2O/c1-18-13-3-2-8-17-9-12(16-14(13)17)10-4-6-11(15)7-5-10/h2-9H,1H3 |
Clé InChI |
UDZFDXHDPIUJBZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


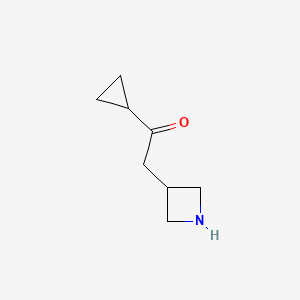
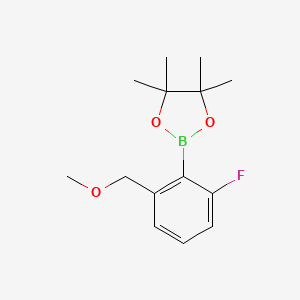
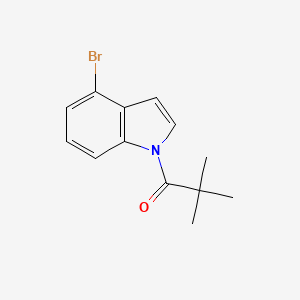
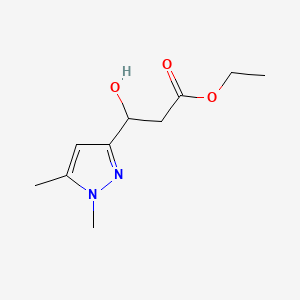
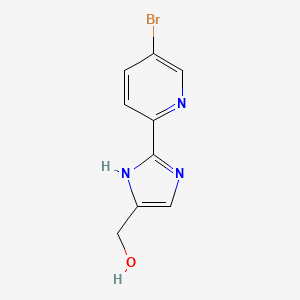

![5-Bromo-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B15334619.png)
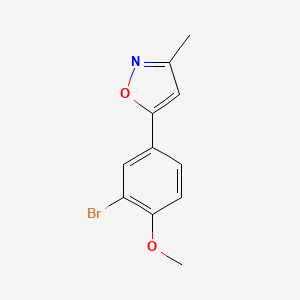
![Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)
![2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B15334636.png)
